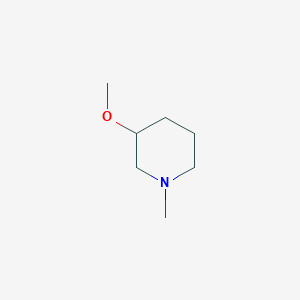

3-Methoxy-1-methylpiperidine

CAS No.: 54288-76-5

Cat. No.: VC18954339

Molecular Formula: C7H15NO

Molecular Weight: 129.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54288-76-5 |

|---|---|

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol |

| IUPAC Name | 3-methoxy-1-methylpiperidine |

| Standard InChI | InChI=1S/C7H15NO/c1-8-5-3-4-7(6-8)9-2/h7H,3-6H2,1-2H3 |

| Standard InChI Key | NYOZCDTULQDYDI-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCCC(C1)OC |

Introduction

Chemical Identity and Structural Analysis

3-Methoxy-1-methylpiperidine (C<sub>7</sub>H<sub>15</sub>NO) belongs to the class of N-methylpiperidine derivatives, characterized by a secondary amine structure. The methoxy group at the 3-position introduces steric and electronic modifications that influence reactivity and intermolecular interactions. Comparative analysis with 1-methyl-3-piperidinone (C<sub>6</sub>H<sub>11</sub>NO), a structurally related ketone, reveals analogous molecular weights (113.16 g/mol vs. 127.20 g/mol for 3-methoxy-1-methylpiperidine) and densities (~1.0 g/cm<sup>3</sup>) . The methoxy group’s electron-donating effects likely reduce the basicity of the piperidine nitrogen compared to unsubstituted analogs.

Synthesis Methodologies

Alkylation and Functionalization Strategies

The synthesis of 3-methoxy-1-methylpiperidine can be inferred from protocols used for analogous piperidine derivatives. For example, 3-(aminomethyl)-1-methylpiperidine is synthesized via deprotection of a tert-butoxycarbonyl (Boc)-protected intermediate using sulfuric acid in methanol/1,4-dioxane, followed by chromatographic purification . Adapting this approach, introducing a methoxy group at the 3-position would require electrophilic substitution or nucleophilic displacement reactions. A plausible route involves:

-

Methylation of Piperidine: Quaternizing the piperidine nitrogen with methyl iodide to form 1-methylpiperidine.

-

Methoxy Introduction: Oxidative functionalization at the 3-position using methoxide ions under controlled conditions.

Reaction yields for similar syntheses range from 35% to 60%, depending on purification efficiency .

Physicochemical Properties

Thermodynamic Parameters

Based on structurally similar compounds, 3-methoxy-1-methylpiperidine is predicted to exhibit:

-

Boiling Point: ~165–170°C (cf. 165.1°C for 1-methyl-3-piperidinone ).

-

Flash Point: ~50°C, necessitating cautious storage to prevent combustion .

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) data for 3-(aminomethyl)-1-methylpiperidine reveal methyl group resonances at δ 2.30 ppm (singlet) and methine protons at δ 1.72 ppm (multiplet) . For 3-methoxy-1-methylpiperidine, the methoxy proton signal is expected near δ 3.3–3.5 ppm, with carbon NMR peaks for the methoxy carbon at ~55–60 ppm.

Reactivity and Environmental Degradation

Atmospheric Oxidation

Methoxy-substituted VOCs like 3-methoxy-1-propanol exhibit rapid tropospheric degradation via OH radical-mediated hydrogen abstraction, with rate constants of ~1.85 × 10<sup>−11</sup> cm<sup>3</sup> molecule<sup>−1</sup> sec<sup>−1</sup> . By analogy, 3-methoxy-1-methylpiperidine may undergo similar pathways, yielding aldehydes or ketones. The estimated atmospheric lifetime would be ~15–20 hours, contributing moderately to photochemical smog formation.

Aqueous Stability

The methoxy group’s hydrophilicity suggests moderate water solubility (~5–10 g/L), with potential hydrolysis under acidic or alkaline conditions to form 3-hydroxy-1-methylpiperidine.

Applications in Pharmaceutical and Industrial Chemistry

Medicinal Chemistry

Piperidine derivatives are pivotal in drug discovery due to their bioavailability and structural versatility. For instance, 1-[(3-methoxythien-2-yl)methyl]piperidine-4-carboxylic acid demonstrates neuroactive potential, highlighting the role of methoxy-piperidine hybrids in central nervous system (CNS) drug development. 3-Methoxy-1-methylpiperidine could serve as a precursor for analgesics or anticonvulsants.

Solvent and Intermediate Use

Methoxy-bearing solvents like 3-methoxy-3-methyl-1-butanol exhibit low toxicity (LD<sub>50</sub> > 2000 mg/kg) and are employed in coatings and adhesives . Similar properties position 3-methoxy-1-methylpiperidine as a candidate for green solvent applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume